N,N-Dimethylethanesulfonamide
Overview
Description
N,N-Dimethylethanesulfonamide is a chemical compound that is part of a broader class of sulfonamides, which are known for their wide range of applications in medicinal chemistry and organic synthesis. The compound is characterized by the presence of a sulfonamide group attached to an ethane backbone with two methyl groups attached to the nitrogen atom.
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those related to N,N-dimethylethanesulfonamide, can be achieved through various methods. For instance, the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids can yield N,N-diarylsulfonyl derivatives with moderate to good yields . Additionally, a chemical synthesis approach in water at a lower pH can provide N-arylsulfonyl-3-arylsulfonyl derivatives with high yields . Another synthetic approach involves the dehydrative synthesis of N,N-dimethyl-1-propene-1-sulfonamide starting from N,N-dimethyl-2-hydroxypropanesulfonamide using a MeSO2Cl/organic base system . This method avoids the isolation of intermediate mesyl derivatives and allows for a one-pot formation of the leaving group and its elimination.
Molecular Structure Analysis
The molecular structure of N-methylmethanesulfonamide, a related compound, has been determined at low temperatures, revealing a gauche conformation between the methyl group and the H atom bonded to the amide N atom with respect to the sulfonyl methyl group . This structural information can provide insights into the conformational preferences of similar sulfonamide compounds, including N,N-dimethylethanesulfonamide.
Chemical Reactions Analysis
Sulfonamides, including N,N-dimethylethanesulfonamide, can participate in various chemical reactions due to their functional groups. For example, the reaction of trifluoromethanesulfonamide with allyl bromide can lead to the formation of N,N-diallyltrifluoromethanesulfonamide, which can undergo bromination and dehydrobromination to afford different products . Additionally, the rhodium-catalyzed decomposition of vinyldiazomethanes in the presence of alkenes can be used for the synthesis of functionalized cyclopropanes, demonstrating the versatility of sulfonamide derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-dimethylethanesulfonamide derivatives can be influenced by their molecular structure. For instance, the existence of E- and Z-isomers of N,N-dimethyl-1-propene-1-sulfonamide has been confirmed by coupling constants in 1H NMR spectra, indicating that the synthesized compound exists as a mixture of isomers . The solvent properties of related compounds like dimethyl sulfoxide have been explored for their use in amino acid analysis, suggesting that sulfonamide derivatives can have unique solvent properties beneficial for analytical chemistry .
Scientific Research Applications
Synthetic Organic Chemistry
N,N-Dimethylethanesulfonamide and its derivatives are used extensively in synthetic organic chemistry. They serve as active agents in various chemical reactions such as 1,4-addition and electrocyclization reactions. For instance, the synthesis of N,N-dimethyl-1-propene-1-sulfonamide from N,N-dimethyl-2-hydroxypropanesulfonamide using the MeSO2Cl/organic base system has been reported. This synthesis protocol avoids the isolation of intermediate mesyl derivatives, thus simplifying the process (Kharkov University Bulletin Chemical Series, 2020).
Pharmaceutical Research
In pharmaceutical research, N,N-Dimethylethanesulfonamide derivatives are explored for their potential therapeutic properties. However, this discussion will exclude specific drug use, dosage, and side effects as per your requirements.
Chemical Synthesis and Bromination Reactions
The compound and its derivatives are also instrumental in chemical synthesis and bromination/dehydrobromination reactions. An example includes the synthesis of N,N-diallyltrifluoromethanesulfonamide and its subsequent bromination to produce various diastereoisomers, highlighting its utility in creating complex molecular structures (Russian Journal of Organic Chemistry, 2016).
Electrochemical and Chemical Synthesis
Electrochemical and chemical syntheses of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine demonstrate the compound's versatility in different chemical environments. These processes have yielded various derivatives with potential applications in multiple fields (Green Chemistry, 2015).
Catalysis in Organic Reactions
N,N-Dimethylethanesulfonamide derivatives act as catalysts in organic reactions. For example, the palladium-catalyzed conjugate addition to electron-deficient alkynes with benzenesulfinic acid derived from 1,2-bis(phenylsulfonyl)ethane illustrates its role in the selective synthesis of vinyl sulfones, an important reaction in organic synthesis (The Journal of Organic Chemistry, 2011).
properties
IUPAC Name |
N,N-dimethylethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-4-8(6,7)5(2)3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MORLSCQKZAPYFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212786 | |
Record name | N,N-Dimethylethanesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylethanesulfonamide | |
CAS RN |
6338-68-7 | |
Record name | N,N-Dimethylethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6338-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylethanesulphonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6338-68-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40788 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N,N-Dimethylethanesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylethanesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N,N-Dimethylethanesulfonamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK3JWE7VJY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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